molecular formula C5HF10NO B14483669 4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine CAS No. 67212-89-9

4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine

Cat. No.: B14483669
CAS No.: 67212-89-9
M. Wt: 281.05 g/mol
InChI Key: KCKDDJSCUYSFBJ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine typically involves the difluoromethylation of morpholine derivatives. One common method includes the reaction of morpholine with difluorocarbene precursors under controlled conditions. The reaction is often catalyzed by metal-based catalysts to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine involves its interaction with various molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds, influencing the compound’s binding affinity and specificity. This property is particularly useful in drug design, where the compound can mimic functional groups and enhance the efficacy of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine stands out due to its high fluorine content, which imparts exceptional stability and reactivity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Properties

CAS No.

67212-89-9

Molecular Formula

C5HF10NO

Molecular Weight

281.05 g/mol

IUPAC Name

4-(difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine

InChI

InChI=1S/C5HF10NO/c6-1(7)16-2(8,9)4(12,13)17-5(14,15)3(16,10)11/h1H

InChI Key

KCKDDJSCUYSFBJ-UHFFFAOYSA-N

Canonical SMILES

C(N1C(C(OC(C1(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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